Obaberine
Obaberine
Obaberine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Obaberine is a natural product found in Laurelia sempervirens, Berberis iliensis, and other organisms with data available.
Obaberine is a natural product found in Laurelia sempervirens, Berberis iliensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
1263-80-5
VCID:
VC20954213
InChI:
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1
SMILES:
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC
Molecular Formula:
C38H42N2O6
Molecular Weight:
622.7 g/mol
Obaberine
CAS No.: 1263-80-5
Cat. No.: VC20954213
Molecular Formula: C38H42N2O6
Molecular Weight: 622.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Obaberine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid. Obaberine is a natural product found in Laurelia sempervirens, Berberis iliensis, and other organisms with data available. |
|---|---|
| CAS No. | 1263-80-5 |
| Molecular Formula | C38H42N2O6 |
| Molecular Weight | 622.7 g/mol |
| IUPAC Name | (1R,14S)-6,20,21,25-tetramethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene |
| Standard InChI | InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |
| Standard InChI Key | FBCXFKWMGIWMJQ-IHLOFXLRSA-N |
| Isomeric SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
| SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator